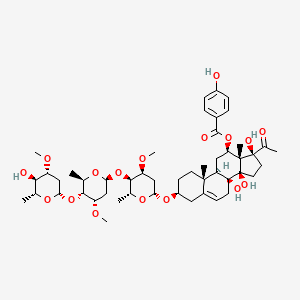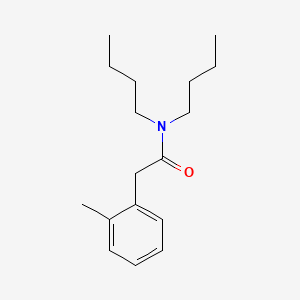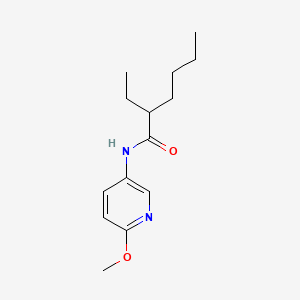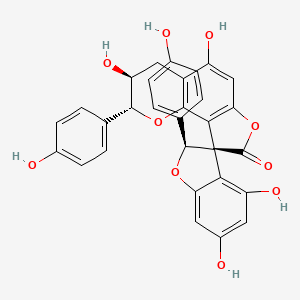
Qingyangshengenin a
Overview
Description
Mechanism of Action
Target of Action
Qingyangshengenin A, a C-21 steroidal glycoside, is primarily isolated from the roots of Cynanchum otophyllum Schneid . It has been found to exhibit antiepileptic activity . The main target organs of this compound activity are the stomach and small intestine . Additionally, it can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .
Mode of Action
It is speculated that this compound and other components of cynanchum auriculatum have the potential to alter the levels of gastrointestinal hormones (mtl and gas), thus regulating the gut-brain axis .
Biochemical Pathways
Its ability to cross the blood-brain barrier suggests that it may influence neurological pathways, potentially contributing to its antiepileptic activity .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both normal and functional dyspepsia rats . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of this compound was found to be significantly higher in the functional dyspepsia group than in the normal group . This indicates that the pathological state of functional dyspepsia alters the pharmacokinetic behavior of this compound .
Result of Action
The results of this compound action are primarily observed in its distribution into various tissues. It is rapidly distributed into various tissues, with the main target organs being the stomach and small intestine . The presence of this compound in the brain suggests that it may have neurological effects, potentially contributing to its antiepileptic activity .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, the pathological state of functional dyspepsia alters the pharmacokinetic behavior and tissue distribution characteristics of this compound . This suggests that the efficacy and stability of this compound may be influenced by factors such as disease state and tissue environment .
Biochemical Analysis
Biochemical Properties
Qingyangshengenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, a key neurotransmitter in the central nervous system . This compound inhibits this enzyme, leading to increased levels of GABA, which helps in reducing neuronal excitability and preventing seizures . Additionally, this compound interacts with various ion channels, modulating their activity and contributing to its antiepileptic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances GABAergic signaling, leading to reduced neuronal excitability and seizure activity . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with neuronal function and survival . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of GABA transaminase, inhibiting its activity and leading to increased levels of GABA . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme . Additionally, this compound modulates the activity of ion channels by binding to specific sites on the channel proteins, altering their conformation and function . This modulation results in the stabilization of neuronal membranes and reduction of seizure activity . This compound also influences gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in neuronal function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of this compound on neuronal cells have been shown to persist for several hours after administration, indicating sustained activity . In in vivo studies, the compound has demonstrated long-term effects on seizure reduction, with repeated administration leading to cumulative benefits . Prolonged exposure to high concentrations of this compound may result in cellular toxicity and adverse effects on neuronal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to adverse effects such as sedation, motor impairment, and hepatotoxicity . The threshold dose for toxicity varies among different animal models, highlighting the importance of dose optimization in therapeutic applications . Additionally, chronic administration of this compound at therapeutic doses has been shown to maintain its antiepileptic effects without significant tolerance development .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed through phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . This compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and energy production . The compound’s impact on metabolic pathways contributes to its overall pharmacological effects and therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and is distributed to different tissues, including the brain, liver, and kidneys . The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution within target tissues . This compound also exhibits preferential accumulation in neuronal tissues, which is essential for its antiepileptic effects . The compound’s distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of neuronal cells . Within the cytoplasm, this compound interacts with various enzymes and ion channels, modulating their activity and contributing to its antiepileptic effects . In the mitochondria, the compound influences energy production and cellular metabolism by altering the levels of key metabolites and enzymes involved in oxidative phosphorylation . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Qingyangshengenin A from Cynanchum otophyllum Schneid involves an ultrasonic-assisted extraction process. The optimal conditions for this process include a hydrochloric acid concentration of 0.36 mol/L, a solid-liquid ratio of 1:10 (g/mL), 58% ethanol, 600 W ultrasonic power, an ultrasonic temperature of 63°C, and an ultrasonic time of 33 minutes . This method ensures a high extraction rate of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the ultrasonic-assisted extraction method mentioned above can be scaled up for industrial purposes. The use of high-performance liquid chromatography (HPLC) is essential for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: Qingyangshengenin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Qingyangshengenin A has a wide range of scientific research applications:
Comparison with Similar Compounds
- Cynansteroid O
- 20-Hydroxylateqingyangshengenin
- Deacylmetaplexigenin
- Sarcostin
- Gagaminine
Comparison: Qingyangshengenin A is unique among these compounds due to its specific antiepileptic activity and its distinct molecular structure. While other C-21 steroidal glycosides like cynansteroid O and deacylmetaplexigenin also exhibit bioactive properties, this compound’s efficacy in neurological applications sets it apart .
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTNGBYEJQYFEJ-BVRKUPONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1180581.png)
